molecular formula C7H3BrCl2F2O B1403864 2-Bromo-4-chloro-1-[chloro(difluoro)methoxy]benzene CAS No. 1417566-70-1

2-Bromo-4-chloro-1-[chloro(difluoro)methoxy]benzene

Cat. No.: B1403864
CAS No.: 1417566-70-1
M. Wt: 291.9 g/mol
InChI Key: KGVXTYLGTUWYFG-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-1-[chloro(difluoro)methoxy]benzene is an aromatic compound characterized by the presence of bromine, chlorine, and difluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-1-[chloro(difluoro)methoxy]benzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene ring undergoes substitution reactions to introduce the bromine, chlorine, and difluoromethoxy groups. For example, starting with a benzene derivative, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3). Chlorination can be performed using chlorine (Cl2) with a catalyst such as iron(III) chloride (FeCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is crucial to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-1-[chloro(difluoro)methoxy]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-4-chloro-1-[chloro(difluoro)methoxy]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-1-[chloro(difluoro)methoxy]benzene involves its interaction with various molecular targets. The presence of halogen atoms and the difluoromethoxy group can influence the compound’s reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. Additionally, its aromatic nature allows it to participate in π-π interactions with other aromatic systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-chloro-1-[chloro(difluoro)methoxy]benzene is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

2-bromo-4-chloro-1-[chloro(difluoro)methoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2F2O/c8-5-3-4(9)1-2-6(5)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVXTYLGTUWYFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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